molecular formula C22H22ClN3O5 B13404213 2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate CAS No. 117422-09-0

2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate

Cat. No.: B13404213
CAS No.: 117422-09-0
M. Wt: 443.9 g/mol
InChI Key: FROBCXTULYFHEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate involves multiple steps. The starting materials typically include 6-chloroquinoxaline and phenoxypropanoic acid derivatives. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine. The process involves the formation of an ester linkage between the phenoxypropanoic acid and the 6-chloroquinoxaline derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can have different biological activities and properties .

Scientific Research Applications

2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate has several scientific research applications:

    Chemistry: It is used as a model compound in studies of herbicidal activity and enzyme inhibition.

    Biology: The compound is studied for its effects on plant physiology and its potential use in controlling weed growth.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new drugs targeting acetyl-CoA carboxylase.

    Industry: It is used in the formulation of herbicides for agricultural applications.

Mechanism of Action

The mechanism of action of 2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate involves the inhibition of acetyl-CoA carboxylase. This enzyme is crucial for fatty acid synthesis in plants. By inhibiting this enzyme, the compound disrupts the production of essential fatty acids, leading to the death of the plant. The molecular targets include the biotin carboxylase and carboxyltransferase domains of acetyl-CoA carboxylase .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-14(2)26-29-11-10-28-22(27)15(3)30-17-5-7-18(8-6-17)31-21-13-24-20-12-16(23)4-9-19(20)25-21/h4-9,12-13,15H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROBCXTULYFHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCON=C(C)C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name PROPAQUIZAFOP
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869544
Record name 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate
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Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-BROWN CRYSTALS.
Record name PROPAQUIZAFOP
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Solubility

Solubility in water, g/100ml at 20 °C: 0.06 (very poor)
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Density

Relative density (water = 1): 1.3
Record name PROPAQUIZAFOP
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Vapor Pressure

Vapor pressure at 20 °C: negligible
Record name PROPAQUIZAFOP
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CAS No.

117422-09-0, 111479-05-1
Record name 2-((2-Propanylideneamino)oxy)ethyl 2-(4-((6-chloro-2-quinoxalinyl)oxy)phenoxy)propanoate
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Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, 2-[[(1-methylethylidene)amino]oxy]ethyl ester, (2R)
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Record name 2-isopropylideneaminooxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate
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Melting Point

62-64 °C
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